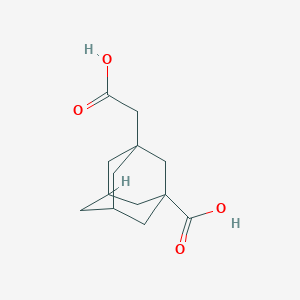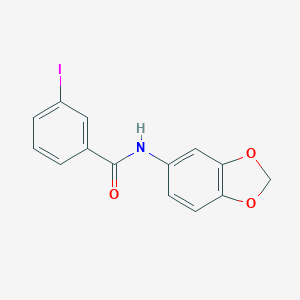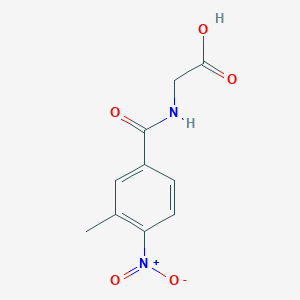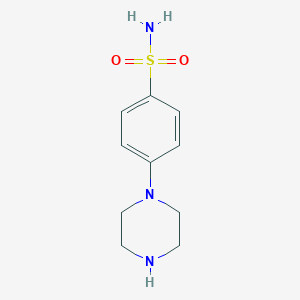
4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile, also known as TMCB, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields such as medicine, materials science, and organic chemistry. TMCB is a cyclobutane-based compound that has two cyano groups and four methoxy groups attached to the four carbons of the cyclobutane ring.
Mécanisme D'action
The mechanism of action of 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile is not well understood. However, it is believed that 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile exerts its effects by interacting with cellular targets such as proteins and enzymes. 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Effets Biochimiques Et Physiologiques
4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile inhibits the growth of cancer cells by inducing apoptosis. 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. In addition, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yield. 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile is also soluble in common organic solvents such as dichloromethane and ethanol. However, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. In addition, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has not been extensively studied in vivo, which may limit its potential applications in medicine.
Orientations Futures
There are several future directions for the study of 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile. In medicine, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile could be further studied for its potential anticancer properties. In addition, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile could be studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In materials science, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile could be further studied as a precursor for the synthesis of MOFs and COFs with novel properties. Finally, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile could be studied for its potential applications in catalysis and other chemical reactions.
Méthodes De Synthèse
The synthesis of 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile is a complex process that involves several steps. The most common method for synthesizing 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile is the reaction of 2,2,3,3-tetramethoxycyclobutanone with malononitrile in the presence of a base such as potassium carbonate. The reaction yields 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile as a white solid in good yield. Other methods for synthesizing 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile have also been reported, including the reaction of cyclobutanone with malononitrile in the presence of a base and the reaction of 2,2,3,3-tetramethoxycyclobutanone with cyanoacetic acid in the presence of a base.
Applications De Recherche Scientifique
4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has been extensively studied for its potential applications in various fields. In organic chemistry, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has been used as a building block for the synthesis of more complex molecules. In materials science, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In medicine, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has been studied for its potential anticancer properties.
Propriétés
Numéro CAS |
56069-54-6 |
|---|---|
Nom du produit |
4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile |
Formule moléculaire |
C14H16N2O5 |
Poids moléculaire |
292.29 g/mol |
Nom IUPAC |
4-(furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile |
InChI |
InChI=1S/C14H16N2O5/c1-17-13(18-2)11(10-6-5-7-21-10)12(8-15,9-16)14(13,19-3)20-4/h5-7,11H,1-4H3 |
Clé InChI |
CCUQLQGKYPQTOJ-UHFFFAOYSA-N |
SMILES |
COC1(C(C(C1(OC)OC)(C#N)C#N)C2=CC=CO2)OC |
SMILES canonique |
COC1(C(C(C1(OC)OC)(C#N)C#N)C2=CC=CO2)OC |
Autres numéros CAS |
56069-54-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187730.png)




![2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol](/img/structure/B187738.png)
